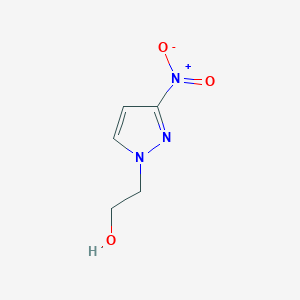
2-Cyano-4-fluoro-3-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, cyanodibenzo[1,4]dioxines are synthesized through cyano-activated fluoro displacement reactions, which could potentially be adapted for the synthesis of 2-cyano-4-fluoro-3-methylbenzoic acid . Additionally, the cycloisomerization of 2-alkynylbenzoic acids in ionic liquids catalyzed by CuCl2 is another method that could be relevant for synthesizing structurally similar compounds .
Molecular Structure Analysis
The molecular structure of benzoic acid derivatives is often characterized using X-ray diffraction analysis. For example, the structures of certain isobenzofuranones were confirmed through this method . Although the exact structure of 2-cyano-4-fluoro-3-methylbenzoic acid is not provided, similar analytical techniques could be employed to determine its molecular configuration.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzoic acid derivatives. For example, cyanodibenzo[1,4]dioxines can be hydrolyzed or converted into amide derivatives . These reactions highlight the reactivity of the cyano and fluoro groups, which are also present in 2-cyano-4-fluoro-3-methylbenzoic acid, suggesting that it may undergo similar transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-cyano-4-fluoro-3-methylbenzoic acid are not detailed in the papers, the properties of related compounds can provide some insights. For instance, cyanodibenzo[1,4]dioxines are described as fluorescent, and their excitation and emission data are provided . This suggests that the cyano group in such compounds may contribute to fluorescence, a property that could potentially be investigated for 2-cyano-4-fluoro-3-methylbenzoic acid as well.
科学的研究の応用
Gas/Vapor Separations and Molecular Sieving :
- Metal-organic frameworks (MOFs) with restricted window apertures have been constructed using rare-earth elements and 2-fluorobenzoic acid. These frameworks demonstrate significant properties for the selective adsorption kinetics-based separation of gases and vapors, contributing to molecular sieving applications (Xue et al., 2015).
Photodegradation Studies :
- Research on the photochemical degradation of parabens, using ultraviolet C lamps, identifies the formation of various by-products, including 2,4-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid, which are relevant to environmental and health studies (Gmurek et al., 2015).
Chemical Synthesis and Catalysis :
- Cyano-activated fluoro displacement reactions have been studied for the synthesis of cyanophenoxazines and related compounds, demonstrating the versatility of cyano and fluoro groups in organic synthesis (Eastmond et al., 2001).
Organic Synthesis in Pharmaceutical Research :
- Fluorobenzoic acid derivatives, including 2-fluoro variants, have been utilized in the development of novel compounds with potential antitumor properties (Hutchinson et al., 2001).
Liquid Crystal Technology :
- The synthesis and study of mesomorphic properties of certain fluorobenzoates, relevant in the field of liquid crystal technology, have been conducted, showcasing their application in material sciences (Milewska et al., 2015).
Photoredox Catalysis in Organic Synthesis :
- Fluorophores based on cyano and fluoro groups have been developed for use in visible-light-promoted organic synthesis, highlighting the importance of these groups in photoredox catalysis (Luo & Zhang, 2016).
Biodegradation Studies :
- The biodegradation of fluorobenzoates, including their transformation into various compounds, has been studied, providing insights into environmental remediation and microbiology (Boersma et al., 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-cyano-4-fluoro-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-5-7(4-11)6(9(12)13)2-3-8(5)10/h2-3H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEZTOJCLRMOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-fluoro-3-methylbenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2552948.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)



![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)
![3,4-dimethyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2552959.png)




